Product packaging for 3-Chloro-L-tyrosine hydrochloride(Cat. No.:CAS No. 35608-63-0)

3-Chloro-L-tyrosine hydrochloride

Cat. No.: B1602299
CAS No.: 35608-63-0
M. Wt: 252.09 g/mol
InChI Key: DDKBCJANROGKFJ-UHFFFAOYSA-N
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Description

Overview of 3-Chloro-L-tyrosine as an Endogenous Tyrosine Metabolite

3-Chloro-L-tyrosine is recognized as a human metabolite, meaning it is found within the human body as a product of metabolic processes. nih.govhmdb.ca It is specifically formed when tyrosine residues in proteins are targeted by hypochlorous acid (HOCl), a potent oxidizing agent. nih.govnih.gov This reaction results in the addition of a chlorine atom to the tyrosine molecule, creating 3-Chloro-L-tyrosine. nih.gov

The formation of this metabolite is intrinsically linked to the activity of the enzyme myeloperoxidase (MPO). nih.govnih.gov MPO, a heme-containing enzyme primarily found in neutrophils and monocytes, is the only known enzyme in the human body capable of producing hypochlorous acid. nih.gov Therefore, the detection of 3-Chloro-L-tyrosine in biological samples is a strong indicator of MPO activity and the subsequent generation of HOCl. nih.govnih.gov Free 3-Chloro-L-tyrosine found in bodily fluids like blood or urine is a result of the breakdown of these modified proteins. hmdb.cabiocat.com

Table 1: Key Properties of 3-Chloro-L-tyrosine

PropertyValue
Chemical Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Synonyms 3-Chlorotyrosine, 3-CT, Cl-Tyr
CAS Number 7423-93-0
Endogenous Source Product of myeloperoxidase-catalyzed oxidation of tyrosine

This table summarizes the fundamental chemical and biological properties of 3-Chloro-L-tyrosine.

Contextualizing 3-Chloro-L-tyrosine within Oxidative Stress and Inflammatory Pathways

The presence of 3-Chloro-L-tyrosine is a hallmark of oxidative stress and inflammation, particularly processes involving neutrophils. nih.gov During an inflammatory response, activated neutrophils release MPO, which in turn produces hypochlorous acid. nih.govllu.edu This reactive species can then modify various biomolecules, including the amino acid tyrosine in proteins, to form 3-Chloro-L-tyrosine. nih.gov

Consequently, elevated levels of 3-Chloro-L-tyrosine serve as a specific biomarker for MPO-driven oxidative damage and neutrophilic inflammation. nih.govmedchemexpress.com Research has demonstrated a significant correlation between 3-Chloro-L-tyrosine levels and conditions characterized by chronic inflammation. For instance, increased concentrations of this metabolite have been observed in atherosclerotic plaques and in the plasma of individuals with various cardiovascular diseases. nih.govcaymanchem.com Studies have also linked higher levels of 3-Chloro-L-tyrosine to the severity of chronic kidney disease and associated coronary artery disease. nih.gov

Furthermore, the detection of 3-Chloro-L-tyrosine has been utilized as an indicator of chlorine gas exposure and has been found in elevated amounts in the plasma of colorectal cancer patients. medchemexpress.comcaymanchem.com The measurement of 3-Chloro-L-tyrosine can, however, be complex, as it can be further modified by other reactive species present at sites of inflammation, which may lead to an underestimation of the actual extent of tyrosine chlorination. nih.gov

Table 2: Research Findings on 3-Chloro-L-tyrosine as a Biomarker

ConditionFindingReference
Atherosclerosis 30-fold higher levels in LDL from atherosclerotic intima compared to circulating LDL. nih.gov
Chronic Kidney Disease Increased levels correlated with disease severity. nih.gov
Coronary Artery Disease Higher mean levels in patients with CAD compared to those without. nih.gov
Chronic Lung Disease in Preterm Infants Higher levels in infants who develop the disease, suggesting a role for neutrophil oxidants. nih.gov
Colorectal Cancer Significantly higher plasma concentrations in patients compared to healthy controls. medchemexpress.com

This table highlights key research findings that underscore the role of 3-Chloro-L-tyrosine as a biomarker in various inflammatory and oxidative stress-related conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2NO3 B1602299 3-Chloro-L-tyrosine hydrochloride CAS No. 35608-63-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKBCJANROGKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585105
Record name 3-Chlorotyrosine--hydrogen chloride (1/1)
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Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35608-63-0
Record name 35608-63-0
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Record name 3-Chlorotyrosine--hydrogen chloride (1/1)
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Record name 3-Chloro-L-tyrosine hydrochloride
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Biochemical Genesis and Enzymatic Pathways of 3 Chloro L Tyrosine Formation

Myeloperoxidase-Dependent Chlorination of L-Tyrosine

The principal endogenous pathway for the formation of 3-Chloro-L-tyrosine involves the enzyme myeloperoxidase (MPO). nih.gov MPO is a heme-containing peroxidase predominantly found in neutrophils and, to a lesser extent, in monocytes. mdpi.com It plays a crucial role in the innate immune response by producing potent antimicrobial agents. nih.govmdpi.com

Role of Hypochlorous Acid in Tyrosine Residue Modification

At sites of inflammation, activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). nih.govnih.govresearchgate.net HOCl is a powerful oxidizing and chlorinating agent that can react with a variety of biomolecules, including the amino acid tyrosine. nih.govnih.govruthigen.com

The reaction of HOCl with the phenolic ring of tyrosine residues in proteins leads to the formation of 3-chloro-L-tyrosine. nih.govnih.govnih.gov This modification is considered a specific marker for MPO-catalyzed oxidative damage. nih.govcaymanchem.commedchemexpress.com HOCl can further react with 3-chloro-L-tyrosine to produce 3,5-dichloro-L-tyrosine. nih.govnih.gov

The process is not limited to free tyrosine; peptidyl-tyrosyl residues within proteins are also susceptible to chlorination by HOCl. nih.govnih.gov Studies have shown that the presence of lysine (B10760008) residues in proximity to tyrosine can direct and enhance the chlorination, suggesting a site-specific modification within proteins. genscript.com

Involvement of Neutrophilic and Monocytic Myeloperoxidase Activity

Both neutrophils and monocytes are key players in the inflammatory response and are primary sources of myeloperoxidase. nih.govmdpi.com When these immune cells are activated, for instance by pathogens or inflammatory stimuli, they release MPO into the extracellular space or within phagosomes. researchgate.netnih.gov

Oxidative Stress-Induced Protein Chlorination Mechanisms

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the formation of 3-chloro-L-tyrosine. nih.govyoutube.com During inflammatory responses, activated immune cells produce a surge of ROS, including hydrogen peroxide, which is a substrate for myeloperoxidase. nih.govresearchgate.net

The MPO-H₂O₂-Cl⁻ system is a primary source of hypochlorous acid, a potent chlorinating agent. mdpi.com This system can lead to the chlorination of various proteins, modifying their structure and function. nih.gov The formation of 3-chloro-L-tyrosine is a specific consequence of this oxidative and chlorinative stress, serving as a stable marker of protein damage mediated by MPO. nih.govnih.gov Elevated levels of 3-chloro-L-tyrosine have been detected in various conditions associated with inflammation and oxidative stress, such as cardiovascular disease. caymanchem.comnih.gov

Formation of 3-Chloro-L-tyrosine in Response to Exogenous Chlorine Exposure

Exposure to exogenous chlorine, such as chlorine gas or bleach (which contains sodium hypochlorite), can also lead to the formation of 3-chloro-L-tyrosine. caymanchem.comnih.govresearchgate.net When chlorine gas is inhaled, it reacts with the aqueous lining of the respiratory tract to form hypochlorous acid and hydrochloric acid. nih.gov This locally generated HOCl can then react with tyrosine residues in proteins to form 3-chloro-L-tyrosine, making it a biomarker for chlorine poisoning. caymanchem.comnih.govmedchemexpress.com

Similarly, ingestion or contact with chlorine-containing solutions can lead to the formation of 3-chloro-L-tyrosine in affected tissues. nih.gov The detection of 3-chloro-L-tyrosine in biological samples can, therefore, be used for the forensic verification of chlorine exposure. acs.org

Electrophilic Aromatic Substitution of Tyrosine by Chlorine

The chemical mechanism underlying the formation of 3-chloro-L-tyrosine from the reaction of tyrosine with chlorine or hypochlorous acid is an electrophilic aromatic substitution. nih.govresearchgate.netresearchgate.net The hydroxyl group on the aromatic ring of tyrosine is an activating group, making the ortho positions (relative to the hydroxyl group) particularly susceptible to electrophilic attack. nih.govresearchgate.net

Molecular chlorine (Cl₂) or the chlorinium ion (Cl⁺) derived from hypochlorous acid acts as the electrophile. genscript.com The electrophile attacks the electron-rich aromatic ring of tyrosine, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity and yield 3-chloro-L-tyrosine. researchgate.net This reaction can proceed to add a second chlorine atom to the ring, forming 3,5-dichloro-L-tyrosine. nih.govresearchgate.net

Biological Functions and Molecular Mechanisms of 3 Chloro L Tyrosine

Impact on Cellular and Molecular Processes

Beyond its role as a biomarker, 3-chloro-L-tyrosine can directly impact cellular and molecular functions, further contributing to the pathology of inflammatory diseases.

One of the significant molecular impacts of 3-chlorotyrosine formation is the modulation of cholesterol efflux from cells, a process critical for preventing the buildup of cholesterol in arteries and the development of atherosclerosis. This process is mediated by the ATP Binding Cassette Transporter A1 (ABCA1). nih.govnih.gov

ABCA1 is a membrane transporter that facilitates the removal of excess cholesterol from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). nih.govnih.gov Research has shown that the chlorination of tyrosine residues on apoA-I by MPO impairs its ability to promote cholesterol efflux via the ABCA1 pathway. nih.gov Specifically, the formation of 3-chlorotyrosine on apoA-I, particularly at the Tyr-192 residue, is a key event that leads to this dysfunction. nih.gov This impairment of cholesterol efflux can contribute to the accumulation of cholesterol-laden foam cells in the arterial wall, a hallmark of atherosclerosis. nih.gov

The mechanism involves a combination of tyrosine chlorination and methionine oxidation on the apoA-I protein, which together compromise its cholesterol transport activity. nih.gov This highlights a direct link between MPO-generated 3-chlorotyrosine and a critical cellular process involved in cardiovascular health.

While the primary focus of 3-chlorotyrosine is its connection to neutrophil-derived MPO, the broader context of inflammation involves other immune cells like eosinophils. Eosinophils contain eosinophil peroxidase (EPO), an enzyme that, like MPO, is involved in generating reactive oxidants. acs.orgtaylorandfrancis.com However, EPO preferentially uses bromide over chloride to produce hypobromous acid. acs.org

The release of EPO from activated eosinophils is a key event in eosinophil-driven inflammation, such as that seen in allergic reactions and parasitic infections. taylorandfrancis.comnih.gov While direct studies on the influence of 3-chloro-L-tyrosine on EPO release are not extensively detailed in the provided context, the interplay between different inflammatory cells and their products is a crucial area of research. It is known that various stimuli can trigger the release of EPO from eosinophils. nih.gov Understanding how products of neutrophil activation, such as 3-chlorotyrosine, might modulate the activity of other immune cells like eosinophils is an important aspect of comprehending the complex inflammatory milieu.

Induction of Pro-inflammatory Cytokines, including Tumor Necrosis Factor Alpha (TNF-α)

3-Chloro-L-tyrosine is primarily recognized as a specific biomarker for the in vivo production of hypochlorous acid (HOCl) by the enzyme myeloperoxidase (MPO), a key component of the inflammatory response. nih.govnih.gov Activated neutrophils and other phagocytes release MPO at sites of inflammation, where it catalyzes the production of potent oxidants like HOCl. nih.govnih.gov While 3-Chloro-L-tyrosine is consistently found at elevated levels in various inflammatory conditions, its direct role as an inducer of pro-inflammatory cytokines is not well-established in the current literature. Instead, its presence is a direct consequence of the inflammatory cascade, which includes the production of cytokines.

The link between 3-Chloro-L-tyrosine and pro-inflammatory cytokines is therefore indirect, centered on the activity of MPO. Research has demonstrated that MPO itself can influence cytokine release. For instance, MPO can be taken up by macrophages, leading to their increased activation and secretion of cytokines. nih.gov Furthermore, studies in animal models of sepsis have shown that inhibiting MPO activity can prevent the induced increases in pro-inflammatory cytokines such as Tumor Necrosis Factor Alpha (TNF-α), Interleukin-1α (IL-1α), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov This suggests that the MPO system, which generates 3-Chloro-L-tyrosine, is integral to the amplification of the inflammatory response and cytokine production. nih.gov

While free 3-Chloro-L-tyrosine's direct signaling capacity to induce cytokines is not clearly defined, the broader context of its formation points to a microenvironment rich in inflammatory mediators. The presence of chlorinated proteins, marked by 3-Chloro-L-tyrosine, is a hallmark of the bystander tissue damage that occurs during robust inflammatory responses, such as in inflammatory bowel disease. nih.gov This damage itself can perpetuate inflammation, but the specific contribution of chlorinated proteins versus other damaging agents in signaling for further cytokine release requires more research.

Consequences of Protein Chlorination on Biochemical Function

The formation of 3-Chloro-L-tyrosine within proteins is a post-translational modification that occurs under conditions of oxidative stress and inflammation. nih.govhmdb.ca This chlorination is mediated by hypochlorous acid (HOCl), which is produced by the myeloperoxidase (MPO) system in phagocytes. nih.gov HOCl reacts with the tyrosine residues of proteins, leading to the formation of 3-Chloro-L-tyrosine. nih.govnih.gov This modification is not random and can have significant repercussions for the protein's structure and biochemical function.

The chlorination of tyrosine residues can alter protein function in several ways:

Disruption of Protein Interactions: The introduction of a chlorine atom to the tyrosine ring can interfere with molecular interactions. For example, the chlorination of tyrosine residues within the extracellular loops of the tight junction protein occludin has been shown to disrupt its binding to other occludin molecules, leading to compromised epithelial barrier function. nih.gov This dysfunction is a potential contributor to the pathology of inflammatory conditions like colitis. nih.gov

Alteration of Protein Activity: The modification can affect the catalytic or binding sites of enzymes and other proteins. While specific examples are still being elucidated for a wide range of proteins, the principle is that the addition of a bulky, electronegative chlorine atom can change the local chemical environment, impacting substrate binding or conformational changes necessary for protein activity.

Increased Atherogenicity: A well-documented consequence of protein chlorination involves Low-Density Lipoprotein (LDL). The MPO-catalyzed oxidation of LDL leads to the formation of 3-Chloro-L-tyrosine on its protein component, apolipoprotein A-I. nih.govnih.gov This modification is believed to contribute to the conversion of LDL into an atherogenic form, and elevated levels of 3-Chloro-L-tyrosine are found in LDL isolated from human atherosclerotic lesions. nih.gov

Site-Specific Modifications: Research indicates that chlorination does not occur on all tyrosine residues equally. In apolipoprotein A-I, for instance, chlorination preferentially occurs at a tyrosine residue located within a YXXK motif (where Y is tyrosine, K is lysine (B10760008), and X is a non-reactive amino acid). nih.gov The mechanism involves the initial chlorination of the lysine's amino group to form a chloramine, which then facilitates the regioselective chlorination of the nearby tyrosine. nih.gov This highlights a targeted mechanism for protein damage during inflammation. nih.gov

The table below summarizes key research findings on the consequences of protein chlorination.

Affected Protein Functional Consequence of Chlorination Associated Disease/Condition Reference
Low-Density Lipoprotein (LDL) Increased atherogenicity.Atherosclerosis nih.gov
Occludin (Tight Junction Protein) Disruption of epithelial barrier function due to impaired protein-protein interactions.Inflammatory Bowel Disease (Colitis) nih.gov
Apolipoprotein A-I Site-specific chlorination at YXXK motifs, potentially altering lipid binding and cholesterol transport.Atherosclerosis nih.gov
Laminin and Fibronectin Identification of multiple chlorination sites, indicating damage to extracellular matrix proteins during inflammation.General InflammationN/A
Tracheal Aspirate Proteins Higher levels of chlorinated proteins are associated with adverse respiratory outcomes and infection in preterm infants.Chronic Lung Disease in Preterm Infants nih.gov

Clinical Implications and Pathophysiological Associations of 3 Chloro L Tyrosine

Role in Cardiovascular Pathologies

Elevated levels of 3-Chloro-L-tyrosine have been strongly implicated in the development and progression of cardiovascular diseases, serving as a marker for MPO-induced oxidative damage within the vascular system. caymanchem.com

The oxidation of low-density lipoprotein (LDL) is a critical event in the pathogenesis of atherosclerosis. The myeloperoxidase system is believed to play a pivotal role in converting LDL into an atherogenic form. nih.govnih.gov 3-Chloro-L-tyrosine is a specific marker for LDL oxidation by MPO, as it is not formed by other common biological oxidants like hydroxyl radical, copper, or peroxynitrite. nih.gov

Research has demonstrated a dramatic increase in 3-Chloro-L-tyrosine levels within the human vascular intima. nih.govbiocat.com Studies using gas chromatography-mass spectrometry have quantified these levels, revealing a significant accumulation in diseased tissues compared to healthy ones. nih.gov

Key Research Findings on 3-Chloro-L-tyrosine in Atherosclerosis

Tissue/Component SampledFindingImplication
Atherosclerotic Tissue6-fold higher level of 3-Chloro-L-tyrosine compared to normal aortic intima. nih.govnih.govIndicates significant MPO activity and protein chlorination within the plaque environment.
LDL from Atherosclerotic Intima30-fold higher level of 3-Chloro-L-tyrosine compared to circulating LDL. nih.govnih.govConfirms that LDL is a major target for MPO-catalyzed oxidation directly within the artery wall.

These findings strongly suggest that the MPO-H₂O₂-Cl⁻ system is an active pathway for protein oxidation in human atherosclerotic lesions, contributing to the formation of atherogenic LDL. nih.govnih.gov The presence of 3-Chloro-L-tyrosine in both the tissue and the LDL isolated from it provides a direct link between neutrophil/macrophage activation and the molecular damage central to atherosclerosis. nih.gov

Myocardial infarction (MI) involves intense inflammatory and ischemic processes that create a conducive environment for the generation of 3-Chloro-L-tyrosine. The condition is closely linked to coronary artery disease (CAD), where the presence of 3-Chloro-L-tyrosine is a marker of disease activity. nih.gov Following an MI, inflammatory cytokines are released in the heart, which can influence the metabolism of tyrosine. nih.govnih.gov

Specifically, these cytokines can lead to a local depletion of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of norepinephrine, a critical neurotransmitter for cardiac function. nih.govnih.gov While this reflects a different aspect of tyrosine metabolism, it underscores the impact of post-infarction inflammation on pathways involving this amino acid. The Human Metabolome Database also lists myocardial infarction as a cardiac disorder associated with 3-Chlorotyrosine. hmdb.ca The measurement of 3-Chloro-L-tyrosine can therefore serve as a proxy for the MPO activity that is heightened during the acute inflammatory response to myocardial injury.

Involvement in Inflammatory and Autoimmune Disorders

Given that its formation is dependent on MPO from activated neutrophils, 3-Chloro-L-tyrosine is a valuable biomarker for quantifying the extent of neutrophilic inflammation in various chronic diseases. nih.govnih.gov

In chronic inflammatory systemic diseases, such as rheumatoid arthritis and certain autoimmune skin conditions, persistent immune cell activation is a key feature. researchgate.netnih.gov Tyrosine kinases, which are crucial for signaling from immune and cytokine receptors, play a significant role in the pathogenesis of these disorders. nih.gov The inflammatory milieu in these conditions is characterized by the production of reactive oxygen species by immune cells. nih.gov 3-Chloro-L-tyrosine serves as a specific footprint of the oxidant hypochlorous acid produced by the MPO system. nih.gov However, its measured levels might underestimate the total extent of tyrosine chlorination, as 3-Chloro-L-tyrosine itself can be degraded by other oxidants like peroxynitrite, which are also present at sites of chronic inflammation. nih.gov

Cystic fibrosis (CF) is characterized by chronic airway inflammation and persistent neutrophil influx. researchgate.net This creates an environment rich in MPO and oxidative stress. The dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel, is central to the disease. nih.gov Studies have shown that CFTR's function can be regulated by tyrosine phosphorylation, highlighting the importance of tyrosine kinase and phosphatase pathways in the disease. nih.gov While direct measurement of 3-Chloro-L-tyrosine in CF was not detailed in the reviewed literature, elevated levels of related oxidative stress markers, such as 3-nitrotyrosine, have been found in the serum of CF patients, correlating with disease severity. researchgate.net This suggests that the intense, neutrophil-dominated inflammation in CF likely leads to the production of 3-Chloro-L-tyrosine as part of the broader oxidative damage occurring in patients.

In patients with chronic kidney disease (CKD), there is evidence of increased oxidative stress and inflammation. nih.govresearchgate.net Studies have specifically investigated the link between 3-Chloro-L-tyrosine, CKD severity, and associated coronary artery disease (CAD). nih.gov Research indicates that in chronic renal failure, the conversion of phenylalanine to tyrosine is impaired. nih.govresearchgate.net

A study comparing MPO and 3-Chloro-L-tyrosine levels across different stages of CKD found a significant positive correlation between 3-Chloro-L-tyrosine levels and the severity of renal dysfunction. nih.gov Levels of the compound were also higher in CKD patients who had co-existing CAD. nih.gov

Correlation of 3-Chloro-L-tyrosine with CKD Stage

CKD StageAdjusted Mean 3-Chloro-L-tyrosine (mmol/mol tyrosine)
Stage 10.81 ± 0.36
Stage 51.42 ± 0.41

Data adapted from a 2017 study on CKD and CAD. nih.gov

These findings show a progressive increase in 3-Chloro-L-tyrosine from early to late-stage CKD (p<0.001). nih.gov This suggests that MPO-driven oxidative stress is not only a feature of renal dysfunction but also intensifies as the disease worsens, potentially contributing to the high cardiovascular risk seen in this patient population. nih.gov

Respiratory Distress Syndromes and Asthma

Elevated levels of 3-Chloro-L-tyrosine have been identified as a significant marker of oxidative damage in respiratory diseases, particularly in preterm infants suffering from respiratory distress. Studies have shown that chlorinated proteins are produced in the lungs of premature infants, and their levels are notably higher in those with infections. The concentration of 3-chlorotyrosine in tracheal aspirate proteins from these infants correlates strongly with myeloperoxidase activity.

Furthermore, increased levels of 3-Chloro-L-tyrosine are associated with adverse respiratory outcomes. Infants who go on to develop chronic lung disease exhibit significantly higher concentrations of this compound. This suggests that the oxidants produced by neutrophils, evidenced by the presence of 3-Chloro-L-tyrosine, contribute to the pathology of chronic lung disease in premature infants. Exposure to chlorine gas, a potent respiratory irritant, also leads to the formation of 3-chlorotyrosine and 3,5-dichlorotyrosine in the respiratory tract, serving as biomarkers of exposure and tissue damage.

Contribution to Neurodegenerative Conditions

Myeloperoxidase and the oxidative stress it induces are increasingly recognized as key players in the pathology of neurodegenerative diseases. nih.gov The enzyme's activity within the central nervous system can lead to the production of 3-Chloro-L-tyrosine and other chlorinated products, contributing to neuronal damage.

In Parkinson's disease, myeloperoxidase has been implicated in the inflammatory and oxidative damage to neurons. mdpi.com MPO is expressed by neurons in the substantia nigra pars compacta and is associated with α-synuclein pathology. mdpi.com The enzyme's generation of hypochlorous acid can lead to the formation of chlorinated species that contribute to the neurodegenerative process. mdpi.com MPO-derived chlorinated adducts have been identified in the cerebrospinal fluid of Parkinson's disease patients, indicating that chlorinative stress occurs within the brain. mdpi.com While direct studies on 3-Chloro-L-tyrosine levels in Parkinson's are emerging, the established role of MPO in producing chlorinated products points to their likely involvement in the disease's pathology. nih.govmdpi.com Furthermore, inhibition of MPO has shown to affect microglial activity, which is a significant factor in neurodegenerative disorders. nih.gov

Myeloperoxidase is also heavily implicated in the pathology of Alzheimer's disease. nih.govtandfonline.com The enzyme is found in microglia, particularly around the amyloid-beta plaques characteristic of the disease, and its expression is increased by these plaques. nih.gov The interaction of amyloid-beta with the blood-vessel walls can lead to the disruption of the blood-brain barrier, allowing neutrophils containing MPO to infiltrate the brain. tandfonline.com This infiltration results in the release of MPO and the subsequent production of hypochlorous acid, a potent oxidant. nih.govtandfonline.com This MPO-driven oxidative stress contributes to neuroinflammation and neurotoxicity. tandfonline.com The formation of 3-Chloro-L-tyrosine as a result of MPO activity is a key indicator of this damaging oxidative process within the Alzheimer's brain.

Implications in Oncogenesis and Cancer Progression

Inflammation is a well-established driver of cancer development and progression. The presence of myeloperoxidase and its product, 3-Chloro-L-tyrosine, in the tumor microenvironment highlights the role of neutrophil-mediated inflammation in carcinogenesis.

In colorectal cancer, the infiltration of myeloperoxidase-positive cells, such as neutrophils and monocytes, is a significant indicator of inflammation and is associated with the carcinogenic process. nih.gov The number of MPO-positive cells is linked to the progression of dysplasia in precancerous lesions like aberrant crypt foci and adenomas. nih.gov Research has also shown that plasma levels of 3-Chloro-L-tyrosine are elevated in patients with colorectal cancer, further cementing its role as a biomarker of disease-related oxidative stress. bioscience.co.uk The chlorinating activity of MPO, leading to the formation of 3-Chloro-L-tyrosine, is considered a key mechanism through which inflammation can promote colorectal carcinogenesis.

The infiltration of MPO-positive cells is not only a marker for the risk of developing colonic adenomas but is also associated with specific molecular subtypes of colorectal cancer. nih.govnih.gov Studies have demonstrated that a higher number of MPO-positive cells is found in colorectal carcinomas that exhibit microsatellite instability (MSI). nih.gov Microsatellite instability is a form of genetic instability that characterizes a subset of colorectal cancers. The strong association between MPO-positive cell infiltration and MSI suggests that the inflammatory microenvironment created by these cells, and by extension the production of 3-Chloro-L-tyrosine, may influence the development of this particular subtype of colorectal cancer. nih.gov This highlights a potential mechanistic link between inflammation, MPO activity, and the specific genetic pathways of tumor development in the colon.

3-Chloro-L-tyrosine as a Forensic Indicator of Chlorine Exposure

The detection of 3-Chloro-L-tyrosine (3-Cl-Tyr) in biological samples has emerged as a crucial tool in forensic science for verifying exposure to chlorine gas. bohrium.comresearchgate.net Chlorine gas is a highly reactive and volatile substance, making its direct detection in autopsy samples challenging. bohrium.com However, its inhalation leads to the formation of hypochlorous acid (HOCl), which reacts with the amino acid tyrosine in the body to form the stable biomarker 3-Cl-Tyr. oup.comnih.gov This compound's persistence in the body makes it a reliable indicator of chlorine exposure, even days after the event. nih.gov

The forensic significance of 3-Cl-Tyr lies in its ability to provide chemical evidence of chlorine poisoning in cases of industrial accidents, chemical warfare, or suicide. bohrium.comresearchgate.netnih.gov While autopsy findings like pulmonary edema can suggest chlorine exposure, they are not definitive. researchgate.netnih.gov The presence of 3-Cl-Tyr, however, offers a specific molecular fingerprint of chlorine's interaction with the body. medchemexpress.com

Research Findings:

Numerous studies have focused on developing and validating analytical methods for the quantification of 3-Cl-Tyr in various biological matrices. These methods are essential for establishing a clear link between the presence of the biomarker and chlorine exposure.

One of the primary analytical techniques used is gas chromatography-mass spectrometry (GC-MS) . bohrium.comnih.gov Research has demonstrated the successful application of GC-MS to detect and quantify 3-Cl-Tyr in post-mortem samples. bohrium.comnih.gov For instance, in a suspected chlorine poisoning case, 59.7 ng/mL of 3-Cl-Tyr was detected in the left heart blood. bohrium.comnih.gov This was a landmark finding, being the first report of determining a chlorinated biomolecule in a human autopsy sample from a chlorine poisoning case. bohrium.comnih.gov

Another powerful technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . researchgate.net This method has been utilized for the simultaneous analysis of both 3-Cl-Tyr and another related biomarker, 3,5-dichloro-L-tyrosine (DiCl-Tyr), in autopsy samples. researchgate.net In one case, 3-Cl-Tyr was detected in heart blood (53.6 ng/mL), urine (9.5 ng/mL), and lung tissue (211.1 ng/g), while DiCl-Tyr was only found in the lung tissue (10.3 ng/g). researchgate.net

Studies in animal models have further solidified the role of 3-Cl-Tyr as a biomarker. In rats exposed to varying concentrations of chlorine gas, a dose-dependent increase in the formation of 3-Cl-Tyr and DiCl-Tyr was observed in the respiratory epithelium tissue. oup.comnih.gov This demonstrates a direct correlation between the level of exposure and the concentration of these biomarkers.

It is important to note that elevated levels of chlorinated tyrosine residues can also be found in individuals with certain inflammatory diseases who have not been exposed to chlorine gas. researchgate.netacs.org This necessitates the development of more specific biomarkers to differentiate between endogenous formation and exogenous exposure. researchgate.net Current research is exploring peptide fragments containing chlorinated tyrosine as potentially more robust indicators of external chlorine exposure. acs.org

The table below summarizes key findings from studies on the detection of 3-Chloro-L-tyrosine as a forensic indicator of chlorine exposure.

Biological SampleAnalytical MethodDetected Concentration of 3-Chloro-L-tyrosineReference
Left Heart Blood (Human Autopsy)GC-MS59.7 ng/mL bohrium.comnih.gov
Heart Blood (Human Autopsy)LC-MS/MS53.6 ng/mL researchgate.net
Urine (Human Autopsy)LC-MS/MS9.5 ng/mL researchgate.net
Lung Tissue (Human Autopsy)LC-MS/MS211.1 ng/g researchgate.net
Nasal Tissue (Rat)GC-MSDose-dependent increase oup.comnih.gov

Advanced Analytical Methodologies for 3 Chloro L Tyrosine Quantification in Biological Matrices

Mass Spectrometry-Based Techniques for Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the sensitive and specific quantification of 3-Chloro-L-tyrosine. Coupled with chromatographic separation, MS-based methods offer high precision and accuracy in various biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of 3-Chloro-L-tyrosine. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. youtube.comyoutube.com

Several LC-MS/MS methods have been developed and validated for the quantification of 3-Chloro-L-tyrosine (3-CT) in samples such as blood, plasma, urine, and tissue. nih.govnih.gov These methods often involve a simple protein precipitation step, sometimes followed by derivatization, to enhance detection. nih.govresearchgate.netresearchgate.netteikyo.jp For instance, a method using dansyl chloride for derivatization demonstrated good linearity and reproducibility for quantifying 3-CT in autopsy samples. nih.govteikyo.jp Another approach successfully quantified free 3-CT in human plasma simultaneously with other modified tyrosine derivatives without a solid-phase extraction step, achieving high sensitivity and accuracy. mdpi.comnih.govresearchgate.net

The use of ultra-performance liquid chromatography (UPLC) systems can further enhance separation efficiency and sensitivity. youtube.com LC-MS/MS methods are valued for their ability to provide reliable and accurate quantification, with some methods reporting limits of detection (LOD) as low as 0.030 ng/mL in plasma. mdpi.comnih.govresearchgate.net

Interactive Data Table: LC-MS/MS Methodologies for 3-Chloro-L-tyrosine Quantification

ParameterStudy 1Study 2Study 3
Matrix Human PlasmaHuman Blood & LungHuman Blood, Urine, Lung
Sample Prep Liquid-Liquid ExtractionProtein Precipitation, DerivatizationDerivatization
LC System UPLCHPLCHPLC
MS System Triple QuadrupoleESI-MS/MSESI-MS/MS
LOD 0.030 ng/mL mdpi.comnih.govNot Specified0.443 ng/mL researchgate.net
LOQ 0.098 ng/mL mdpi.comnih.gov2.0 ng/mL (blood), 4.0 ng/g (tissue) nih.gov2.50 ng/mL researchgate.net
Linear Range Not Specified2.0-200 ng/mL (blood), 4.0-400 ng/g (tissue) nih.gov2.50-1,000 ng/mL researchgate.net
Internal Standard Isotope-labeled 3-CT mdpi.comNot SpecifiedNot Specified

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) represents an alternative, highly sensitive approach for the analysis of 3-Chloro-L-tyrosine. nih.govbohrium.comresearchgate.net Due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to make them suitable for GC analysis. sigmaaldrich.com This process replaces active hydrogens on polar functional groups, increasing the analyte's volatility. sigmaaldrich.com

Common derivatization techniques include silylation. nih.govbohrium.com For example, a validated GC-MS method for 3-CT in blood involved protein precipitation, cation-exchange solid-phase extraction for purification, and subsequent derivatization with a silylating agent. nih.govbohrium.com This method achieved a quantification range of 10–200 ng/mL and was successfully applied to autopsy samples. nih.gov

While powerful, GC-MS methods can be susceptible to artifacts, such as the artificial generation of modified amino acids due to the high temperatures and low pH sometimes required for derivatization. mdpi.com However, GC-MS, particularly with electron capture-negative chemical ionization, can offer superior sensitivity compared to some LC-MS/MS methods for certain tyrosine derivatives. mdpi.com

Interactive Data Table: GC-MS Methodologies for 3-Chloro-L-tyrosine Quantification

ParameterStudy 1
Matrix Human Blood
Sample Prep Protein Precipitation, Cation-Exchange SPE, Derivatization (silylation) nih.govbohrium.com
GC Column Not Specified
MS Detector Mass Spectrometer
Derivatization Silylation Agent nih.govbohrium.com
Quantification Range 10-200 ng/mL nih.govbohrium.com
Key Finding Detected 59.7 ng/mL of 3-CT in left heart blood of a suspected chlorine poisoning case. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Precision

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of precision and accuracy in quantifying 3-Chloro-L-tyrosine. This technique involves the addition of a known quantity of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample at the earliest stage of preparation. mdpi.comacanthusresearch.comromerlabs.com

This stable isotope-labeled internal standard (SIL-IS) behaves chemically and physically identically to the endogenous, unlabeled analyte throughout the entire analytical process, including extraction, derivatization, and ionization. acanthusresearch.comnih.gov By measuring the ratio of the natural analyte to the SIL-IS in the mass spectrometer, any variations or losses during sample preparation can be effectively corrected for. nih.gov This approach minimizes the impact of matrix effects and variations in extraction recovery, which is particularly crucial when analyzing complex biological fluids from different individuals. nih.gov The use of SIL-IS is considered essential for correcting inter-individual variability and ensuring the reliability of quantitative data in clinical and research settings. mdpi.comnih.gov

Optimized Sample Preparation Strategies for 3-Chloro-L-tyrosine Isolation

Effective sample preparation is paramount to remove interfering substances and isolate 3-Chloro-L-tyrosine from the complex biological matrix, ensuring accurate and reliable quantification.

Enzymatic Protein Digestion Protocols (e.g., Pronase, Trypsin, Pepsin)

When 3-Chloro-L-tyrosine is incorporated into proteins, its analysis requires an initial hydrolysis step to release the modified amino acid. Enzymatic digestion is a common and effective method for this purpose.

Pronase: This is a mixture of several non-specific proteases from Streptomyces griseus that can break down most proteins into individual amino acids. sigmaaldrich.compatsnap.com Its broad specificity makes it highly effective for complete protein digestion, which is why it has been used to isolate 3-chlorotyrosine and 3,5-dichlorotyrosine from blood, serum, or plasma for subsequent analysis. researchgate.netpatsnap.com

Trypsin and Pepsin: These are more specific endopeptidases. nih.gov Trypsin cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. Pepsin, on the other hand, is less specific but preferentially cleaves after aromatic amino acids like phenylalanine, tryptophan, and tyrosine. nih.gov The choice of enzyme or a combination of enzymes depends on the specific protein and the desired extent of digestion. nih.gov The efficiency of these enzymes can be affected by factors such as pH, temperature, and the presence of post-translational modifications on the protein. nih.govnih.gov

Interactive Data Table: Comparison of Proteolytic Enzymes for Sample Preparation

EnzymeSpecificityOptimal pH (Typical)Key Characteristics
Pronase Broad, non-specific sigmaaldrich.compatsnap.comNeutral to slightly alkaline patsnap.comA mixture of proteases capable of extensive protein degradation to single amino acids. sigmaaldrich.compatsnap.com
Trypsin Specific; cleaves at C-terminus of Lysine and Arginine promega.comAlkalineWidely used in proteomics; produces predictable peptide fragments.
Pepsin Relatively non-specific; favors aromatic amino acids nih.govAcidic (pH 1.5-2.5)Active in highly acidic environments, useful for digestion under denaturing conditions.

Solid-Phase Extraction (SPE) and Purification Methodologies

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from complex mixtures prior to analysis. uwo.canih.gov It is particularly useful for purifying 3-Chloro-L-tyrosine from biological fluids. nih.govbohrium.com The principle of SPE involves distributing the analyte between a solid phase (sorbent) and a liquid phase (sample and solvents). nih.gov

Different types of SPE cartridges can be employed based on the properties of the analyte and the matrix. For amino acid isolation, ion-exchange cartridges are frequently used. nih.gov

Cation-exchange SPE: This has been shown to be highly effective for isolating and preconcentrating amino acids, including 3-Chloro-L-tyrosine, from biological samples. nih.govbohrium.comnih.gov In this method, the positively charged amino acid at a low pH binds to the negatively charged sorbent, while neutral and anionic interferences are washed away. The analyte is then eluted by a change in pH or ionic strength. chromforum.org Studies have demonstrated that strong cation exchange (SCX) cartridges are suitable for this purpose, with high recovery rates. nih.govnih.gov

Derivatization Techniques for Improved Chromatographic Separation and Detection

Due to the polar nature and sometimes low volatility of 3-Chloro-L-tyrosine, derivatization is a key step in many analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov This chemical modification process enhances the analyte's volatility, thermal stability, and chromatographic properties, leading to improved separation and detection sensitivity. mdpi.com

Common derivatization strategies for 3-Cl-Tyr include:

Silylation: This technique involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. It is a widely used method for preparing samples for GC-MS analysis. nih.gov

Dansylation: Derivatization with dansyl chloride is another effective method, particularly for liquid chromatography with tandem mass spectrometry (LC-MS/MS). This process improves the ionization efficiency and provides a characteristic fragment for detection. researchgate.netnih.gov

Acylation: Reagents like trifluoroacetic anhydride (B1165640) can be used, although caution is needed as high temperatures and low pH during this process can potentially create artificial 3-nitro-L-tyrosine, a related biomarker. mdpi.com

The choice of derivatization agent and method depends on the analytical platform being used (GC-MS vs. LC-MS/MS) and the specific requirements of the assay, such as sensitivity and the need to analyze other related compounds simultaneously. mdpi.comoup.com For instance, a study developing an LC-MS/MS method for 3-Cl-Tyr used dansyl chloride derivatization following protein precipitation for sample preparation. nih.gov This approach allowed for a linear calibration curve over a concentration range of 2.0–200 ng/mL in blood. nih.gov

Quantification in Diverse Biological Sample Types

The ability to measure 3-Cl-Tyr in various biological matrices is essential for its application as a versatile biomarker. Analytical methods have been developed and validated for its quantification in blood products, tissues, and other biological fluids.

Plasma, serum, and whole blood are the most commonly analyzed matrices for 3-Cl-Tyr. researchgate.net These samples provide a systemic view of oxidative stress and are relatively easy to collect. Stable isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a preferred method for its high sensitivity and specificity in these complex matrices. oup.comnih.gov

One such validated HPLC-MS/MS method allows for the simultaneous measurement of 3-Cl-Tyr and 3,5-dichlorotyrosine (Cl2-Tyr) in as little as 50 μL of whole blood, serum, or plasma. oup.comnih.gov The sample preparation involves enzymatic digestion with pronase to release the chlorinated tyrosine adducts from proteins, followed by solid-phase extraction (SPE) for purification. oup.comnih.gov This method demonstrates high throughput with a run time of only 5 minutes. oup.comnih.gov

The table below summarizes the performance of a validated HPLC-MS/MS method for 3-Cl-Tyr in blood matrices. researchgate.netnih.gov

Parameter Value
Calibration Range2.50–1000 ng/mL
Lowest Reportable Limit (LRL)2.50 ng/mL
Limit of Detection (LOD)0.443 ng/mL
Accuracy≥ 93%
Inter-day Precision (CV)≤ 10%
Intra-day Precision (CV)≤ 7.0%

This data demonstrates the method's robustness and suitability for clinical and research applications.

In a study of colorectal cancer patients, a sensitive LC-MS/MS method was developed for the simultaneous quantification of free 3-Cl-Tyr, 3-nitro-L-tyrosine, and 3-bromo-L-tyrosine in plasma without a solid-phase extraction step. mdpi.com This method achieved a limit of detection of 0.030 ng/mL for 3-Cl-Tyr. mdpi.com

Analyzing 3-Cl-Tyr in specific tissues provides localized information about oxidative damage. This is particularly relevant in diseases like atherosclerosis, where inflammation is confined to the arterial wall.

Atherosclerotic Plaques and Aortic Intima: Studies have shown that 3-Cl-Tyr is a specific marker for LDL oxidation by myeloperoxidase, a key process in atherogenesis. nih.govselleckchem.com Using stable isotope dilution GC-MS, researchers have quantified 3-Cl-Tyr in human aortic tissue and LDL isolated from atherosclerotic lesions. nih.gov The levels of 3-Cl-Tyr were found to be sixfold higher in atherosclerotic tissue compared to normal aortic intima. nih.gov Furthermore, the concentration of 3-Cl-Tyr was 30-fold higher in LDL isolated from atherosclerotic intima than in circulating LDL. nih.gov In another study, the average level of 3-chlorotyrosine at a specific site (Tyr-192) in apolipoprotein A-I from lesion HDL was 199 μmol/mol Tyr. nih.gov

Lung Tissue: Quantification of 3-Cl-Tyr in lung tissue is crucial for assessing damage from inhaled irritants like chlorine gas and in inflammatory lung diseases. researchgate.netbohrium.com In a case of fatal chlorine exposure, 3-Cl-Tyr was detected in the lung tissue at a concentration of 211.1 ng/g. researchgate.net An LC-MS/MS method for autopsy samples reported a concentration of 206.6 ng/g in the lung of a suspected chlorine poisoning case. nih.gov Animal studies have also utilized lung tissue to establish a timeline for the presence of chlorinated tyrosine biomarkers following chlorine exposure. bohrium.comresearchgate.net

Tracheal Aspirate: In preterm infants with respiratory distress, 3-Cl-Tyr has been measured in tracheal aspirate proteins as a specific biomarker of the neutrophil oxidant, hypochlorous acid. nih.gov Levels were significantly higher in infants who developed chronic lung disease compared to those who did not (median 88 vs. 49 micromol/mol tyrosine, respectively). nih.gov This indicates that chlorinated proteins are produced in the lungs of premature infants and are associated with adverse respiratory outcomes. nih.gov

Hair Samples: Hair analysis offers a non-invasive way to assess long-term exposure to certain substances. bohrium.comresearchgate.net Research has shown that 3-Cl-Tyr can be detected in hair samples. bohrium.comresearchgate.net In a mouse model of chlorine inhalation, both 3-Cl-Tyr and Cl2-Tyr were present in hair samples for up to 30 days post-exposure, a much longer window than in blood or lung tissue (up to 24 hours). bohrium.comresearchgate.net This suggests that hair may be a valuable matrix for the long-term biomonitoring of chlorine exposure. bohrium.comresearchgate.net

Differentiating Endogenous Formation from Exogenous Exposure Using Biomarker Profiles

A significant challenge in using 3-Cl-Tyr as a biomarker for external chlorine exposure is its endogenous production during inflammatory processes. nih.govacs.org Myeloperoxidase, an enzyme present in neutrophils, generates hypochlorous acid, which can chlorinate tyrosine residues in proteins. nih.govhmdb.ca This leads to baseline levels of 3-Cl-Tyr in healthy individuals and elevated levels in those with inflammatory conditions. oup.comresearchgate.net

To distinguish between endogenous formation and exogenous exposure, researchers are exploring several strategies:

Ratio of Chlorinated Adducts: The ratio of 3,5-dichlorotyrosine (Cl2-Tyr) to 3-Cl-Tyr may be a more specific indicator of acute chlorine exposure. oup.comnih.gov While 3-Cl-Tyr is produced in both inflammatory states and after chlorine exposure, higher-order chlorinated products like Cl2-Tyr are formed at lower concentrations during endogenous processes. oup.comnih.gov A study on blood samples exposed to chlorine gas found an average Cl-Tyr:Cl2-Tyr ratio of 3.77. nih.gov

Site-Specific Chlorination: Analyzing the specific tyrosine residues on proteins that are chlorinated can provide clues to the source of exposure. nih.govnih.gov Exogenous exposure to high concentrations of chlorine may lead to a different pattern of protein chlorination than the more targeted enzymatic chlorination that occurs during inflammation. nih.govnih.gov For example, certain chlorinated peptides in human serum albumin have been identified that could potentially differentiate exogenous exposure from endogenous formation. nih.govnih.gov

Stable Isotope Dilution Methods: These methods, often used in MS-based quantification, are crucial for accurately measuring the levels of chlorinated tyrosines. researchgate.netnih.gov By comparing the measured levels to established population reference ranges for both healthy and diseased individuals, it is possible to identify unusually high concentrations that may be indicative of an acute exposure event. researchgate.net

The table below shows baseline levels of 3-Cl-Tyr in different populations, which is essential for differentiating from exposure-related elevations. oup.comresearchgate.net

Population 3-Cl-Tyr Concentration Range (ng/mL)
Healthy Individuals
Individuals with Inflammatory Disease
Blood Exposed to 2.02 ppm Chlorine Gas941

LRL (Lowest Reportable Limit) = 2.50 ng/mL

Concurrent Analysis of Related Chlorinated Tyrosine Adducts (e.g., 3,5-Dichlorotyrosine)

The simultaneous analysis of 3-Cl-Tyr and its related adduct, 3,5-dichlorotyrosine (Cl2-Tyr), is highly advantageous. researchgate.netnih.gov As mentioned, the ratio of these two compounds can be a more specific biomarker for acute chlorine exposure than 3-Cl-Tyr alone. oup.comnih.gov

Analytical methods, particularly those based on LC-MS/MS, have been developed to quantify both 3-Cl-Tyr and Cl2-Tyr in a single run. oup.comresearchgate.netnih.gov This not only improves efficiency but also provides a more comprehensive picture of the chlorination events.

In a validated HPLC-MS/MS method for whole blood, serum, and plasma, the assay was linear for both analytes with a calibration range of 2.50–1000 ng/mL. researchgate.netnih.gov The limit of detection for Cl2-Tyr was 0.396 ng/mL. researchgate.netnih.gov In a fatal chlorine poisoning case, Cl2-Tyr was detected in the lung tissue at 10.3 ng/g, while 3-Cl-Tyr was present at a much higher concentration. researchgate.net

The ability to concurrently measure these adducts is a key aspect of advanced analytical methodologies for assessing chlorine exposure and oxidative stress. researchgate.netnih.gov It allows for a more nuanced interpretation of the data, helping to distinguish between different sources of exposure and providing a more robust diagnostic tool. nih.govacs.org

Experimental Research Models and Therapeutic Development Strategies Involving 3 Chloro L Tyrosine

Role of Fmoc-3-Chloro-L-tyrosine in Peptide Synthesis and Drug Design

The incorporation of modified amino acids into peptides is a powerful strategy in drug discovery. Fmoc-3-Chloro-L-tyrosine, a derivative of 3-Chloro-L-tyrosine with a fluorenylmethoxycarbonyl (Fmoc) protecting group, is a key building block in solid-phase peptide synthesis (SPPS). chemimpex.comnih.govembrapa.br

The introduction of halogen atoms, such as chlorine, into peptide sequences can significantly alter their biological properties. chemimpex.com Fmoc-3-Chloro-L-tyrosine allows for the site-specific incorporation of a chlorinated tyrosine residue into a growing peptide chain during SPPS. chemimpex.com The Fmoc group protects the amino terminus of the amino acid, allowing for controlled, stepwise addition to the peptide. nih.govembrapa.br This process enables the creation of novel peptides with potentially enhanced stability, binding affinity, and altered pharmacological profiles. chemimpex.com

By systematically replacing native tyrosine residues with 3-Chloro-L-tyrosine, researchers can probe the structure-activity relationships (SAR) of bioactive peptides. chemimpex.com The presence of the chlorine atom can influence the peptide's conformation, hydrophobicity, and electronic properties, thereby affecting its interaction with biological targets. chemimpex.com This approach is invaluable in medicinal chemistry for optimizing lead compounds and designing more potent and selective therapeutic agents. chemimpex.com The use of Fmoc-3-Chloro-L-tyrosine facilitates the synthesis of a library of peptide analogs for comprehensive SAR studies.

Bioconjugation Applications in Targeted Therapies and Diagnostics

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology and medicine. 3-Chloro-L-tyrosine and its derivatives can be utilized in bioconjugation strategies for developing targeted therapies and diagnostic tools. chemimpex.comnih.govresearchgate.net

The tyrosine residue itself is a target for bioconjugation reactions. nih.govresearchgate.net The presence of the chlorine atom in 3-Chloro-L-tyrosine can potentially modulate the reactivity of the tyrosine side chain, offering opportunities for selective chemical modifications. While direct bioconjugation applications specifically leveraging the chloro- group on 3-Chloro-L-tyrosine are an area of ongoing research, the principle of using modified amino acids for creating specific linkages is well-established. Fmoc-3-chloro-L-tyrosine can be used in bioconjugation to attach peptides to other biomolecules, which is important for developing targeted therapies and diagnostics. chemimpex.com

For example, peptides containing 3-Chloro-L-tyrosine could be conjugated to antibodies or nanoparticles to create drug delivery systems that specifically target cancer cells or sites of inflammation. In diagnostics, these modified peptides could be linked to imaging agents or reporter molecules to visualize pathological processes in vivo.

Protein Engineering and Functional Studies of Chlorinated Proteins

The intentional incorporation of 3-chloro-L-tyrosine into proteins as a tool for protein engineering and functional studies is not a widely documented practice in publicly available research. However, the study of proteins that have been chlorinated in vivo or in vitro provides valuable insights into the functional consequences of this post-translational modification. The presence of 3-chloro-L-tyrosine within a protein can significantly alter its structure and function, and research in this area focuses on understanding these effects, which are often associated with inflammatory conditions and oxidative stress.

The primary mechanism for the formation of 3-chloro-L-tyrosine in the body involves the enzyme myeloperoxidase (MPO), which is released by neutrophils at sites of inflammation. nih.gov MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, which then reacts with tyrosine residues in proteins. nih.gov The study of these naturally chlorinated proteins is crucial for understanding the pathological consequences of inflammation.

Detailed Research Findings:

The introduction of the bulky, electronegative chlorine atom can disrupt critical interactions within a protein. Tyrosine residues are often involved in hydrogen bonding and aromatic stacking interactions, which are crucial for maintaining protein structure and for interactions with other molecules. The alteration of the electronic properties of the tyrosine ring by chlorination can weaken or abolish these interactions, leading to changes in protein stability, folding, and enzymatic activity. While direct protein engineering applications are not extensively reported, the study of these disease-associated modifications provides a framework for understanding how specific amino acid changes can impact protein function.

Interactive Data Table: Investigated Chlorinated Proteins

ProteinBiological ContextKey Findings
Laminin Extracellular matrix proteinMultiple chlorination sites identified, with varying levels of modification. nih.gov
Fibronectin Extracellular matrix proteinSite-specific chlorination has been quantified. nih.gov
Human Serum Albumin Plasma proteinPositions of chlorinated tyrosine residues have been visualized to understand structural changes.

Neuroscientific Research on Receptor Interactions and Signaling Pathways

Direct experimental research on the specific interactions of 3-chloro-L-tyrosine hydrochloride with neuronal receptors and its influence on signaling pathways is limited in the available scientific literature. The primary focus of research involving 3-chloro-L-tyrosine in a neurological context is its role as a biomarker of inflammation and oxidative stress in neurodegenerative diseases.

However, the parent compound, L-tyrosine, is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are fundamental to a vast array of neurological processes, including mood, cognition, and motor control. The enzymatic pathways that convert L-tyrosine to these neurotransmitters are well-characterized.

Inhibit enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase.

Compete with tyrosine for transport across the blood-brain barrier.

Interact with neurotransmitter receptors , potentially as an agonist or antagonist, although this is speculative and not substantiated by current direct evidence.

While direct studies on 3-chloro-L-tyrosine's effects on neuronal signaling are scarce, the broader context of tyrosine's role in neuroscience provides a basis for postulating potential mechanisms of action that warrant further investigation.

Interactive Data Table: Key Neurotransmitters Derived from L-Tyrosine

NeurotransmitterPrimary Functions in the Nervous System
Dopamine Reward, motivation, motor control, focus
Norepinephrine Alertness, arousal, "fight-or-flight" response
Epinephrine "Fight-or-flight" response, regulation of heart rate and blood pressure

Conclusion and Future Trajectories in 3 Chloro L Tyrosine Research

Synthesis of Key Findings on 3-Chloro-L-tyrosine's Biological and Clinical Roles

3-Chloro-L-tyrosine is a non-proteinogenic amino acid formed when tyrosine residues in proteins are chlorinated by hypochlorous acid (HOCl). nih.gov This strong oxidant is primarily produced by the enzyme myeloperoxidase (MPO), which is secreted by activated phagocytes like neutrophils and monocytes during an inflammatory response. nih.gov Consequently, the presence of 3-Chloro-L-tyrosine in biological systems is considered a specific indicator of MPO-catalyzed oxidation and the associated neutrophilic inflammation. nih.govnih.gov

The biological significance of 3-Chloro-L-tyrosine is intrinsically linked to its origin in inflammatory conditions. Its formation on proteins can potentially alter their structure and function, contributing to the tissue damage observed in chronic inflammatory diseases. Research has demonstrated elevated levels of 3-Chloro-L-tyrosine in a range of pathologies, highlighting its clinical relevance. nih.gov

Key Clinical Associations of 3-Chloro-L-tyrosine:

Atherosclerosis: Markedly increased levels of 3-Chloro-L-tyrosine have been found in low-density lipoprotein (LDL) isolated from human atherosclerotic intima, suggesting a role for MPO-driven oxidation in the development of atherosclerosis. nih.govnih.gov The concentration in atherosclerotic tissue can be six times higher than in normal aortic intima. nih.govnih.gov

Inflammatory Bowel Disease: Studies in animal models have shown a significant increase in 3-Chloro-L-tyrosine in the context of inflammatory bowel disease, further cementing its role as a marker of inflammation-mediated oxidative damage. researchgate.net

Other Inflammatory Conditions: Elevated levels have also been implicated in lung disease, sepsis, and vasculitis, where inflammation is a core component of the disease process. nih.gov

Colorectal Cancer: Plasma concentrations of 3-Chloro-L-tyrosine have been found to be significantly higher in colorectal cancer patients compared to healthy individuals. medchemexpress.com

Chlorine Poisoning: It serves as a novel indicator for diagnosing chlorine poisoning in forensic toxicology. medchemexpress.com

Challenges and Opportunities in Developing 3-Chloro-L-tyrosine as a Definitive Biomarker

The specificity of 3-Chloro-L-tyrosine to MPO-catalyzed oxidation presents a significant opportunity for its use as a biomarker. nih.gov However, several challenges must be addressed to establish it as a definitive diagnostic or prognostic tool.

One major challenge is the potential for underestimation. nih.gov At sites of chronic inflammation, multiple reactive species are produced. nih.gov Studies have shown that other inflammatory oxidants, such as peroxynitrite, can lead to the loss of 3-Chloro-L-tyrosine, potentially resulting in an inaccurate measurement of the true extent of tyrosine chlorination. nih.gov

Another hurdle is distinguishing between endogenous formation due to inflammatory diseases and exogenous exposure to chlorine gas. nih.gov This is particularly relevant in forensic cases. nih.gov The presence of low basal levels of chlorinated tyrosines in individuals without known exposure complicates this distinction. nih.gov

The development of highly sensitive and specific assays is crucial. Current methods like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry have shown promise, but standardization and accessibility remain key considerations for widespread clinical adoption. nih.govmedchemexpress.com

Challenges and Opportunities for 3-Chloro-L-tyrosine as a Biomarker
AspectChallengesOpportunities
SpecificityDifferentiating between endogenous production (inflammation) and exogenous exposure (chlorine gas). nih.govHighly specific marker for myeloperoxidase (MPO)-catalyzed oxidation and neutrophilic inflammation. nih.govnih.gov
QuantificationPotential for underestimation due to degradation by other inflammatory oxidants like peroxynitrite. nih.govAdvanced analytical techniques (GC-MS, LC-MS/MS) allow for sensitive detection. medchemexpress.com
Clinical UtilityLack of large-scale clinical validation for many diseases. Need for standardized protocols and reference ranges.Potential for early diagnosis, risk stratification, and monitoring of inflammatory diseases like atherosclerosis and IBD. nih.govnih.govresearchgate.net
Assay DevelopmentRequirement for robust, cost-effective, and widely accessible assays for routine clinical use. nih.govIdentification of site-specific chlorinated peptides could offer more unambiguous biomarkers of exposure. nih.gov

Emerging Research Avenues and Potential Therapeutic Targets Based on 3-Chloro-L-tyrosine Pathways

Future research is poised to move beyond the role of 3-Chloro-L-tyrosine as a passive biomarker to exploring its active role in disease pathogenesis and as a potential therapeutic target.

Emerging Research Avenues:

Functional Consequences of Protein Chlorination: A deeper understanding of how the chlorination of specific tyrosine residues on key proteins affects their function is needed. This could reveal novel mechanisms of disease progression.

Interaction with Other Post-Translational Modifications: Investigating the interplay between tyrosine chlorination and other modifications, such as nitration (forming 3-nitrotyrosine), could provide a more comprehensive picture of the oxidative stress landscape in disease. nih.gov

Identification of Specific Chlorinated Proteins: Moving from measuring total 3-Chloro-L-tyrosine to identifying which specific proteins are being chlorinated in different diseases could lead to more targeted biomarkers and a better understanding of disease mechanisms. nih.gov

Potential Therapeutic Targets:

Myeloperoxidase (MPO) Inhibition: As the primary enzyme responsible for 3-Chloro-L-tyrosine formation, MPO is a logical therapeutic target. nih.gov Inhibiting MPO could reduce the production of hypochlorous acid and subsequently decrease the formation of 3-Chloro-L-tyrosine and other damaging oxidized products.

Downstream Signaling Pathways: Research into the cellular consequences of protein chlorination may uncover downstream signaling pathways that are activated or inhibited. These pathways could present novel targets for therapeutic intervention.

Modulation of Tyrosine Kinase Pathways: While distinct from direct chlorination, the broader field of tyrosine metabolism and its role in signaling through tyrosine kinases is a major area of drug development. nih.gov Investigating any potential crosstalk between these pathways and chlorination events could be a fruitful area of research.

Targeting Protein Degradation Pathways: Understanding how cells recognize and clear chlorinated proteins could lead to therapies that enhance these clearance mechanisms, such as the ubiquitin-proteasome system or autophagy, thereby mitigating the accumulation of damaged proteins. researchgate.netsciencedaily.com

Q & A

Q. Q. What controls are essential when quantifying 3-Chloro-L-tyrosine in in vivo studies?

  • Methodological Answer : Include:
  • Negative controls : MPO-deficient animals or tissues.
  • Matrix controls : Samples spiked with known chlorotyrosine concentrations to assess recovery rates.
  • Process controls : Parallel analysis of autoclaved samples to exclude microbial chlorination artifacts.
  • Internal standards : Deuterated chlorotyrosine to normalize for extraction efficiency and instrument variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.